molecular formula C9H8ClN5O4 B12924716 2-Chloro-N-(5-methyl-4-(5-nitrofuran-2-yl)-1H-1,2,3-triazol-1-yl)acetamide

2-Chloro-N-(5-methyl-4-(5-nitrofuran-2-yl)-1H-1,2,3-triazol-1-yl)acetamide

Cat. No.: B12924716
M. Wt: 285.64 g/mol
InChI Key: QKPQPEOETNTXKO-UHFFFAOYSA-N
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Description

2-Chloro-N-(5-methyl-4-(5-nitrofuran-2-yl)-1H-1,2,3-triazol-1-yl)acetamide is a synthetic organic compound that belongs to the class of triazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-(5-methyl-4-(5-nitrofuran-2-yl)-1H-1,2,3-triazol-1-yl)acetamide typically involves the following steps:

    Formation of the Triazole Ring:

    Introduction of the Nitro Group: The nitro group can be introduced via nitration reactions using nitric acid or other nitrating agents.

    Chlorination: The chloro group can be introduced using chlorinating agents such as thionyl chloride.

    Acetamide Formation: The final step involves the formation of the acetamide group, which can be achieved through acylation reactions.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale batch or continuous flow processes, optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the nitro group, leading to the formation of nitroso or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: The chloro group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amine derivative.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of other complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Chloro-N-(5-methyl-4-(5-nitrofuran-2-yl)-1H-1,2,3-triazol-1-yl)acetamide would depend on its specific biological target. Generally, triazole derivatives can interact with enzymes or receptors, inhibiting or modulating their activity. The nitrofuran moiety may contribute to its antimicrobial activity by generating reactive oxygen species that damage cellular components.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-N-(5-methyl-4-(5-nitrofuran-2-yl)-1H-1,2,3-triazol-1-yl)acetamide: can be compared with other triazole derivatives such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique biological activities and chemical reactivity compared to other triazole derivatives.

Properties

Molecular Formula

C9H8ClN5O4

Molecular Weight

285.64 g/mol

IUPAC Name

2-chloro-N-[5-methyl-4-(5-nitrofuran-2-yl)triazol-1-yl]acetamide

InChI

InChI=1S/C9H8ClN5O4/c1-5-9(6-2-3-8(19-6)15(17)18)11-13-14(5)12-7(16)4-10/h2-3H,4H2,1H3,(H,12,16)

InChI Key

QKPQPEOETNTXKO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=NN1NC(=O)CCl)C2=CC=C(O2)[N+](=O)[O-]

Origin of Product

United States

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